1-Amino-3-fluorocyclobutane-1-methanol
Overview
Description
1-Amino-3-fluorocyclobutane-1-methanol: is an organic compound with the molecular formula C5H10FNO It is a fluorinated cyclobutane derivative that contains both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-fluorocyclobutane-1-methanol can be synthesized through several synthetic routesThe reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, followed by amination and hydroxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under appropriate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used and can include azides, thiols, and other functionalized derivatives .
Scientific Research Applications
1-Amino-3-fluorocyclobutane-1-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorinated structure.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-fluorocyclobutane-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
1-Amino-3-chlorocyclobutane-1-methanol: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-3-bromocyclobutane-1-methanol: Contains a bromine atom instead of fluorine.
1-Amino-3-iodocyclobutane-1-methanol: Contains an iodine atom instead of fluorine.
Uniqueness: 1-Amino-3-fluorocyclobutane-1-methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to participate in hydrogen bonding, making it a valuable compound in various scientific applications .
Properties
IUPAC Name |
(1-amino-3-fluorocyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESLWUJQFORNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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